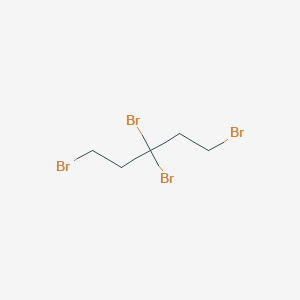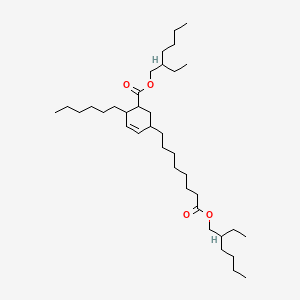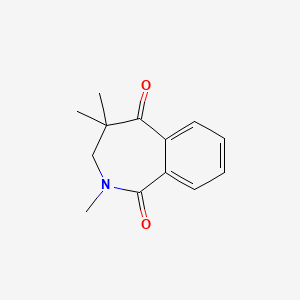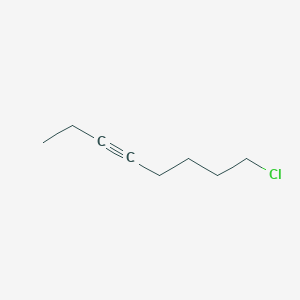![molecular formula C17H23NO8 B14469038 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione CAS No. 68436-52-2](/img/structure/B14469038.png)
3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione is a complex organic compound known for its unique structure and properties. This compound is characterized by its bicyclic framework, which includes multiple oxygen atoms and a nitrogen atom, making it a member of the aza-crown ether family. Its molecular formula is C19H28O8N, and it has a significant role in various scientific research fields due to its ability to form stable complexes with metal ions.
Vorbereitungsmethoden
The synthesis of 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of linear precursors under specific conditions to form the bicyclic structure. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to encapsulate metal ions and other molecules.
Industry: It is used in the development of sensors and separation processes due to its selective binding properties.
Wirkmechanismus
The mechanism by which 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the bicyclic structure act as coordination sites, allowing the compound to bind metal ions tightly. This binding can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and binding studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other aza-crown ethers and crown ethers, such as:
18-Crown-6: A crown ether with six oxygen atoms, known for its ability to bind potassium ions.
Dibenzo-18-crown-6: A derivative of 18-crown-6 with additional benzene rings, enhancing its binding properties.
Cryptands: Compounds with more complex structures that can encapsulate metal ions more effectively than crown ethers.
What sets 3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione apart is its unique bicyclic structure, which provides multiple coordination sites and enhances its binding affinity for metal ions compared to simpler crown ethers.
Eigenschaften
CAS-Nummer |
68436-52-2 |
|---|---|
Molekularformel |
C17H23NO8 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
3,6,9,12,15,18-hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione |
InChI |
InChI=1S/C17H23NO8/c19-16-14-2-1-3-15(18-14)17(20)26-13-11-24-9-7-22-5-4-21-6-8-23-10-12-25-16/h1-3H,4-13H2 |
InChI-Schlüssel |
AMPARQYNARQIJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOC(=O)C2=CC=CC(=N2)C(=O)OCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)


![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)

